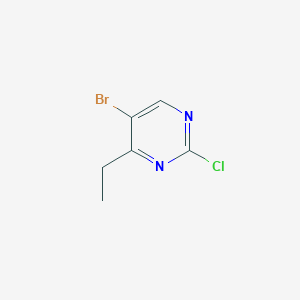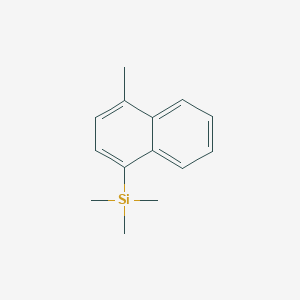
2-Amino-5-(2-methoxy-3-pyridyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(2-methoxy-3-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with an amino group and a methoxy-pyridyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-methoxy-3-pyridyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methoxy-3-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Amino-5-(2-methoxy-3-pyridyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Amino-5-(2-methoxy-3-pyridyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound is explored for its use in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-Amino-5-(2-methoxy-3-pyridyl)-1,3,4-thiadiazole varies depending on its application:
Medicinal Chemistry: It may inhibit specific enzymes or interact with DNA to exert its antimicrobial or anticancer effects.
Materials Science: The electronic properties of the compound are due to the conjugated system within the thiadiazole ring, which allows for electron transport.
相似化合物的比较
Similar Compounds
2-Amino-1,3,4-thiadiazole: Lacks the methoxy-pyridyl group, leading to different chemical properties and applications.
5-(2-Methoxy-3-pyridyl)-1,3,4-thiadiazole:
Uniqueness
2-Amino-5-(2-methoxy-3-pyridyl)-1,3,4-thiadiazole is unique due to the presence of both the amino group and the methoxy-pyridyl group, which confer distinct chemical reactivity and potential for diverse applications in various fields.
属性
分子式 |
C8H8N4OS |
|---|---|
分子量 |
208.24 g/mol |
IUPAC 名称 |
5-(2-methoxypyridin-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H8N4OS/c1-13-6-5(3-2-4-10-6)7-11-12-8(9)14-7/h2-4H,1H3,(H2,9,12) |
InChI 键 |
MDDNLALBFCQCQN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC=N1)C2=NN=C(S2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13700279.png)




![5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester](/img/structure/B13700313.png)


![2-[(1-Boc-4-piperidyl)methyl]pyrimidine](/img/structure/B13700338.png)



![[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol](/img/structure/B13700361.png)
